Lipophilicity Modulation via 5-Fluoro and N,N-Dimethyl Substitution
The target compound's lipophilicity, a key determinant of passive membrane permeability and solubility, is predicted to differ significantly from its non-fluorinated and non-methylated analog 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. The introduction of a 5-fluoro substituent is a classic strategy in medicinal chemistry to increase lipophilicity or block metabolic soft spots, while the N,N-dimethyl group replaces hydrogen bond donors with acceptors, altering polarity. The computed XLogP3 value for the target compound is 3.5, whereas the unsubstituted benzamide boronic ester (PubChem CID 2735744) has a computed XLogP3 of 2.0. This quantifiable difference of 1.5 log units indicates a substantially higher predicted lipophilicity, which must be accounted for in synthesis and biological assay design [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CID 2735744), XLogP3 = 2.0 |
| Quantified Difference | Δ XLogP3 = +1.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release) |
Why This Matters
This significant difference validates that the target compound is not a passive building block; its unique lipophilicity profile dictates different handling, purification, and biological distribution characteristics, making it a non-interchangeable component in medicinal chemistry programs.
- [1] PubChem. (2024). Compound Summary for CID 75486468: 5-Fluoro-n,n-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. National Library of Medicine. View Source
- [2] PubChem. (2024). Compound Summary for CID 2735744: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. National Library of Medicine. View Source
